molecular formula C17H14ClN5O4S B10939980 4-{[(E)-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10939980
M. Wt: 419.8 g/mol
InChI Key: YFDXWYRKSABDSH-DNTJNYDQSA-N
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Description

4-[((E)-1-{3-[(2-CHLORO-4-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a nitrophenoxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{3-[(2-CHLORO-4-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with a methoxyphenyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group is introduced through a nucleophilic substitution reaction using a nitrophenoxy halide and the triazole intermediate.

    Final Assembly: The final step involves the condensation of the intermediate with a chloromethyl derivative under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloromethyl and nitrophenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a potential candidate for drug development and other biomedical applications.

Medicine

In medicine, the compound’s derivatives could be explored for their therapeutic potential. For example, the presence of the triazole ring and nitrophenoxy group suggests possible interactions with biological targets, which could lead to the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{3-[(2-CHLORO-4-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrophenoxy group may also play a role in binding to biological molecules, enhancing the compound’s overall activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-1,2,3-TRIAZOLE: Similar structure but lacks the methoxyphenyl group.

    4-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-1,2,4-TRIAZOLE: Similar structure but lacks the methoxyphenyl group.

    4-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-1,2,4-TRIAZOLE-3-THIOL: Similar structure but contains a thiol group instead of the hydrosulfide group.

Uniqueness

The uniqueness of 4-[((E)-1-{3-[(2-CHLORO-4-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both the methoxyphenyl and nitrophenoxy groups provides unique opportunities for interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H14ClN5O4S

Molecular Weight

419.8 g/mol

IUPAC Name

4-[(E)-[3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H14ClN5O4S/c1-26-15-4-2-11(8-20-22-10-19-21-17(22)28)6-12(15)9-27-16-5-3-13(23(24)25)7-14(16)18/h2-8,10H,9H2,1H3,(H,21,28)/b20-8+

InChI Key

YFDXWYRKSABDSH-DNTJNYDQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C=NNC2=S)COC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C=NNC2=S)COC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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